2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a phenylpyridazinone moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through nucleophilic aromatic substitution reactions.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.
2-(4-methylphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide: Similar structure with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-17-8-6-15(7-9-17)14-19(25)22-12-13-24-20(26)11-10-18(23-24)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYDFYRMPXNCTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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